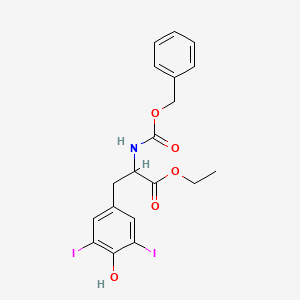

Z-3,5-Diiodo-l-tyrosine ethyl ester

Description

Historical Context of Iodoamino Acid Research

The study of iodoamino acids has a rich history intertwined with the elucidation of thyroid gland function. In the early 20th century, the discovery of thyroxine, an iodine-containing hormone, spurred investigations into other iodinated compounds within the thyroid. This led to the identification of 3,5-diiodo-L-tyrosine (DIT) as a key precursor in the biosynthesis of thyroid hormones. Early research, often employing techniques like paper chromatography with radioisotopes, was crucial in mapping the metabolic pathways of these essential biomolecules. These foundational studies established the fundamental role of iodinated tyrosine derivatives in endocrinology and paved the way for future research into their synthesis and biological activities.

Significance of L-Tyrosine Derivatives in Advanced Organic Synthesis

L-tyrosine and its derivatives are versatile building blocks in advanced organic synthesis, primarily due to their inherent chirality and functionalized aromatic ring. The phenolic hydroxyl group, the alpha-amino group, and the carboxylic acid group all provide reactive sites for a wide array of chemical transformations.

The modification of these functional groups allows for the creation of a diverse range of molecules with specific properties. For instance, protecting the amine and carboxylic acid functionalities, as seen in Z-3,5-Diiodo-L-tyrosine ethyl ester, is a common strategy in peptide synthesis. The benzyloxycarbonyl (Z) group is a well-established protecting group for amines, while the ethyl ester protects the carboxylic acid. This allows for the sequential formation of peptide bonds without unwanted side reactions.

Furthermore, the aromatic ring of tyrosine can be modified through reactions like iodination, which not only alters the steric and electronic properties of the molecule but also introduces a handle for further synthetic manipulations, such as cross-coupling reactions. The ability to selectively modify L-tyrosine has made its derivatives valuable in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

Overview of this compound's Role in Contemporary Academic Investigations

In modern academic research, this compound is primarily utilized as a specialized building block in the synthesis of complex molecules. Its pre-iodinated and protected structure makes it an efficient starting material for creating peptides and other compounds containing a diiodotyrosine residue. The presence of iodine atoms can serve multiple purposes: they can act as heavy atoms for X-ray crystallography to aid in structure determination, or they can be involved in specific biological interactions.

While comprehensive studies focusing solely on this compound are not abundant, its utility can be inferred from research on related compounds. For example, studies on the antioxidant properties of thyroid hormone derivatives have investigated the effect of 3,5-diiodo-L-tyrosine (DIT). One such study found that DIT did not significantly alter the kinetics of copper-induced low-density lipoprotein (LDL) oxidation, providing insight into the structure-activity relationship of these compounds. nih.gov

Moreover, the synthesis of thyroid hormone analogs often involves intermediates with protected and esterified diiodotyrosine structures, highlighting the practical application of compounds like this compound in medicinal chemistry research. The development of synthetic routes to these analogs is crucial for studying their physiological effects and potential therapeutic applications.

Physicochemical Properties of 3,5-Diiodo-L-tyrosine

| Property | Value | Source |

| Molecular Formula | C9H9I2NO3 | nih.gov |

| Molecular Weight | 432.98 g/mol | nih.gov |

| pKa (strongest acidic) | 2.27 | nih.gov |

| pKa (strongest basic) | 9.19 | nih.gov |

| Solubility in water | 0.617 mg/mL at 25 °C | nih.gov |

Spectroscopic Data for 3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride

| Spectroscopic Technique | Key Features | Source |

| Infrared (IR) Spectrum | Data available from the NIST WebBook | nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19I2NO5 |

|---|---|

Molecular Weight |

595.2 g/mol |

IUPAC Name |

ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25) |

InChI Key |

VTFCOFWKAQDPBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations Involving Z 3,5 Diiodo L Tyrosine Ethyl Ester

Oxidative Coupling Reactions to Form Diarylethers

Biomimetic Studies of Thyroid Hormone Synthesis (e.g., Thyroxine Formation from N-Acetyl-3,5-Diiodo-L-tyrosine Ethyl Ester)

The synthesis of the thyroid hormone thyroxine from 3,5-diiodo-L-tyrosine is a notable example of oxidative phenolic coupling. cdnsciencepub.com In the industrial synthesis, the process involves the oxidation of the phenolate (B1203915) anion of N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (1) in an aqueous ethanol (B145695) solution. cdnsciencepub.com This reaction is conducted at approximately 60-65°C under pressure for 20 hours, using molecular oxygen as the oxidant. cdnsciencepub.com The solution's pH is maintained between 9.2 and 9.4 with sodium hydroxide (B78521) and contains catalytic amounts of manganese(II) sulfate (B86663). cdnsciencepub.com

Biomimetic studies have been conducted to replicate the biological synthesis of thyroxine. cdnsciencepub.com The oxidative coupling of N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (1) to produce N-acetylthyroxine ethyl ester (2) has been a focus of this research. cdnsciencepub.comcdnsciencepub.com Low yields of thyroxine (ranging from 2% to 15%) have been reported in reactions involving 3,5-diiodotyrosine and other precursors under various conditions, such as at room temperature and pressure in an ethanol-water solution with sodium hydroxide and oxygen. cdnsciencepub.com However, under these specific conditions, N-acetyl-3,5-diiodo-L-tyrosine ethyl ester does not undergo coupling. cdnsciencepub.com

Catalytic Roles of Transition Metals (e.g., Copper, Manganese(II) Sulfate) in Coupling Mechanisms

Transition metals play a crucial role in catalyzing the oxidative coupling reactions necessary for the formation of diaryl ethers from diiodotyrosine derivatives.

Manganese(II) Sulfate: In the industrial synthesis of thyroxine from N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, manganese(II) sulfate is used in catalytic amounts. cdnsciencepub.com The reaction is carried out under basic conditions (pH 9.2-9.4) with molecular oxygen as the oxidant. cdnsciencepub.com A dual catalytic system of iodine and manganese has also been noted for the oxidative dehydrogenation coupling of amines with thiols, suggesting the catalytic activity of manganese in oxidative coupling reactions. nih.gov

Copper: Copper is another transition metal that has been shown to catalyze the synthesis of diaryl ethers. nih.govnih.gov Copper-catalyzed methods allow for the synthesis of diversely functionalized phenols and diaryl ethers under mild conditions, often without the need for strong bases or expensive noble-metal catalysts. nih.govnih.gov For instance, a copper-catalyzed hydroxylation of diaryliodonium salts can generate phenols, which can then be used to prepare diaryl ethers in a one-pot operation. nih.gov Mechanistic studies of copper-catalyzed aerobic oxidative coupling reactions suggest an "oxidase"-type mechanism involving two redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and Cu(II)-promoted coupling. rsc.org The catalytic activity of copper in diaryl ether synthesis is an area of active research, with studies focusing on optimizing reaction conditions to improve yields. jsynthchem.com

Table 1: Transition Metals in Oxidative Coupling Reactions

| Metal Catalyst | Substrate | Product | Key Findings |

| Manganese(II) Sulfate | N-acetyl-3,5-diiodo-L-tyrosine ethyl ester | N-acetylthyroxine ethyl ester | Used in catalytic amounts in the industrial synthesis of thyroxine. cdnsciencepub.com |

| Copper | Diaryliodonium salts and phenols | Diaryl ethers | Enables synthesis under mild conditions and can be used in one-pot operations. nih.govnih.gov |

Elucidation of Reaction Mechanisms: Phenolic Coupling, Aryloxydienone Intermediates, Elimination (E2), and Substitution (SN2) Processes

The formation of thyroxine and its analogues from the oxidative coupling of N-acetyl-3,5-diiodo-L-tyrosine ethyl ester involves a complex reaction mechanism. cdnsciencepub.comcdnsciencepub.com A proposed mechanism begins with a phenolic coupling to form a key intermediate, an aryloxydienone. cdnsciencepub.comcdnsciencepub.com

The subsequent loss of the side chain from this intermediate is a critical step, and evidence suggests that different mechanisms can be operative. cdnsciencepub.com An E2 (elimination, bimolecular) mechanism has been proposed for the loss of the side chain, which requires a hydrogen atom beta to the aryloxydienone leaving group. cdnsciencepub.com However, this mechanism cannot account for the formation of all thyroxine derivatives, particularly those lacking a beta-hydrogen. cdnsciencepub.com

In cases where the E2 pathway is not possible, an SN2 (substitution, nucleophilic, bimolecular) mechanism is proposed. cdnsciencepub.com The 3,5-diiodo-4-aryloxydienones are considered good leaving groups in both E2 and SN2 reactions. cdnsciencepub.com The rearomatization of the aryloxydienone intermediate acts as a significant driving force for the elimination of the side chain. cdnsciencepub.com The reaction pathway can be influenced by the steric hindrance of the substrate. For secondary alkyl halides, a strong, unhindered base typically favors an SN2 reaction, whereas a sterically hindered substrate or a bulky base will favor an E2 reaction. youtube.com

Etherification via Iodonium (B1229267) Salts

Reactions with Diaryl Iodonium Salts (e.g., Bis(p-anisyl)iodonium bromide, 4,4'-dimethoxy-diphenyl-iodonium salts)

Diaryl iodonium salts are versatile reagents used for the arylation of various nucleophiles, including phenols, to form diaryl ethers. nih.gov Unsymmetrical diaryliodonium salts are particularly useful as they can be more readily synthesized than symmetrical ones, especially when one aryl group is electron-rich and the other is electron-poor. nih.gov

The reaction of phenols with diaryliodonium salts, such as bis(p-anisyl)iodonium bromide (also known as bis(4-methoxyphenyl)iodonium bromide), can lead to the formation of diaryl ethers. researchgate.netresearchgate.net These reactions can be performed under metal-free conditions. nih.gov The chemoselectivity of the arylation can be influenced by the nature of the "dummy group" on the iodonium salt, with some groups allowing for the complete transfer of the desired aryl moiety. nih.gov

Copper-Mediated Condensation Pathways

Copper catalysts can significantly enhance the efficiency of diaryl ether synthesis from diaryliodonium salts and phenols. nih.govnih.gov Copper-catalyzed methods offer mild reaction conditions and can be applied to a wide range of substrates. nih.govnih.govresearchgate.net

The proposed mechanism for copper-catalyzed hydroxylation of diaryliodonium salts, a key step in a one-pot diaryl ether synthesis, involves the oxidative addition of the iodonium salt to a copper(I) species. nih.gov This forms a copper(III) intermediate, which is then attacked by a nucleophile (like water or a phenol). nih.gov A subsequent reductive elimination step generates the final phenol (B47542) or diaryl ether product. nih.gov This catalytic cycle, often involving Cu(I)/Cu(III) species, demonstrates broad substrate scope and high chemoselectivity. researchgate.net

Selective Protective Group Manipulation and Cleavage Reactions

The selective removal of protecting groups from derivatives of 3,5-diiodo-L-tyrosine is a crucial step in the synthesis of various biologically relevant molecules. The choice of cleavage conditions is dictated by the stability of other functional groups within the molecule, demanding a high degree of selectivity.

The N-acetyl and ethyl ester groups are common protecting strategies for the amino and carboxylic acid functionalities of tyrosine, respectively. Their removal is a key step in many synthetic pathways.

Deacetylation of N-acetylated diiodotyrosine derivatives can be achieved under various conditions. While specific literature on the deacetylation of N-acetyl-Z-3,5-diiodo-L-tyrosine ethyl ester is not prevalent, the principles of N-deacetylation are well-established. Enzymatic methods, for instance, offer high selectivity. For example, studies on related compounds have investigated the use of acylases for the resolution of racemic N-acylamino acids. Chemical methods, such as acid or base-catalyzed hydrolysis, are also common. For instance, a process for preparing N-acetyl-L-tyrosine involves an acetylation step followed by purification, implying that the reverse reaction, deacetylation, can be driven by altering the reaction conditions, such as using aqueous acid. nih.gov

Ester Hydrolysis of the ethyl ester in Z-3,5-diiodo-L-tyrosine ethyl ester can be accomplished through saponification using a base, such as sodium hydroxide in an aqueous or alcoholic solution. This reaction is typically a one-way process and is often preferred over acid-catalyzed hydrolysis due to the irreversible nature of the reaction and the ease of product separation. youtube.comwikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. wikipedia.org Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Acid-catalyzed hydrolysis, using dilute acids like hydrochloric or sulfuric acid, is also a viable method, though the reaction is reversible. youtube.com To drive the reaction to completion, an excess of water is typically used. youtube.com

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis (Saponification) | 1. Sodium Hydroxide (NaOH) in Water/Ethanol, Heat 2. Acid workup (e.g., HCl) | Z-3,5-Diiodo-L-tyrosine |

| Ester Hydrolysis (Acid-Catalyzed) | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Heat | Z-3,5-Diiodo-L-tyrosine |

| Deacetylation (from N-acetyl derivative) | Aqueous Acid or Base, Heat; or Enzymatic (Acylase) | 3,5-Diiodo-L-tyrosine derivative |

In the synthesis of thyroid hormone analogs and other complex molecules, the phenolic hydroxyl of diiodotyrosine may be protected as a methyl ether. The subsequent cleavage of this ether is a critical demethylation step. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) at reduced temperatures. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

| Demethylation Reaction | Reagents | Solvent | Key Features |

| Aryl Methyl Ether Cleavage | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Mild conditions, high efficiency for phenolic ethers. commonorganicchemistry.com |

| Aryl Methyl Ether Cleavage | Hydrobromic Acid (HBr) | - | Requires elevated temperatures, less functional group tolerance. commonorganicchemistry.com |

| Aryl Methyl Ether Cleavage | Thiolates (e.g., Sodium Ethanethiolate) | Dimethylformamide (DMF) | Strong nucleophile, requires polar aprotic solvent. commonorganicchemistry.comacsgcipr.org |

Hydrolytic Conversions to Cyclic Tyrosine Analogs (e.g., Iodo-L/D-TIC(OH) compounds)

The conversion of 3,5-diiodo-L-tyrosine derivatives into cyclic analogs, such as iodinated tetrahydroisoquinoline (TIC) derivatives or diketopiperazines, is a valuable strategy for creating conformationally constrained peptide mimetics. These cyclic structures can exhibit enhanced biological activity and stability.

A relevant example is the synthesis of iodinated diketopiperazine (DKP) analogs of Cyclo(L-Tyr-L-Tyr). nih.govnih.gov In a representative synthesis, a protected tyrosine monomer, such as Fmoc-L-Tyrosine, is first di-iodinated at the 3 and 5 positions. nih.govnih.gov This iodinated monomer can then be coupled to form a dipeptide. Subsequent removal of the N-terminal protecting group (e.g., Fmoc) under basic conditions can trigger an intramolecular cyclization, yielding the diketopiperazine. nih.govnih.gov While this specific example starts with a protected tyrosine, a similar strategy could be envisioned starting from this compound after appropriate functional group manipulations. The ester would first be hydrolyzed to the carboxylic acid, which could then be coupled with another amino acid ester. Deprotection of the N-terminus would then facilitate the cyclization.

The formation of these cyclic structures from linear dipeptide precursors often proceeds via an intramolecular aminolysis of the ester, which can be considered a form of hydrolytic conversion in a broader sense, as it involves the cleavage of the ester bond by the amino group.

| Cyclic Analog Synthesis | Starting Material (Example) | Key Steps | Product |

| Iodinated Diketopiperazine | Fmoc-3,5-diiodo-L-Tyr-OH | 1. Dipeptide formation 2. Fmoc deprotection and cyclization | Cyclo(Tyr(I₂) - Tyr(I₂)) nih.govnih.gov |

This strategic cyclization opens avenues to novel scaffolds for drug discovery, where the rigidified structure can lead to improved receptor binding and pharmacokinetic properties.

Role As a Versatile Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Thyroid Hormone Analogues

The structural backbone of thyroid hormones, known as the thyronine core, is characterized by a diphenyl ether linkage. Z-3,5-Diiodo-L-tyrosine ethyl ester serves as a crucial starting material for introducing one of the iodinated phenolic rings required for the synthesis of hormones like L-thyroxine (T4) and 3,5-diiodothyronine (B1216456) (T2).

The formation of the diaryl ether bond is the cornerstone of thyronine synthesis. Several coupling strategies have been developed to achieve this, often requiring protected diiodotyrosine derivatives to ensure regioselectivity and prevent unwanted side reactions.

One of the classic methods is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. In the context of thyronine synthesis, this typically involves the reaction of a protected diiodotyrosine derivative with a second, appropriately substituted phenol (B47542). While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern variations have improved this method by using soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions.

A more contemporary and widely used method is the Chan-Lam coupling reaction . This copper-catalyzed cross-coupling utilizes boronic acids as the coupling partner for phenols. For instance, a protected 3,5-diiodo-L-tyrosine methyl ester has been successfully coupled with a silyl-protected boronic acid to form the diphenyl ether linkage in moderate yield. eur.nl The Z-protected ethyl ester of 3,5-diiodo-L-tyrosine is an ideal candidate for such reactions, where its protected amine and carboxyl groups prevent interference with the coupling chemistry.

Another patented approach involves reacting a copper complex of 3,5-diiodo-L-tyrosine with a 4,4'-dialkoxy-diphenyl-iodonium salt in the presence of a base. google.com This method directly constructs the thyronine skeleton, which can then be deprotected and further modified. The use of a pre-formed copper complex of diiodotyrosine simplifies the process and can improve yields. google.com

| Coupling Strategy | Key Reactants | Catalyst/Conditions | Typical Outcome |

| Ullmann Condensation | Aryl Halide (e.g., protected diiodotyrosine) + Phenol | Copper (metal or salt), High Temperature | Formation of diphenyl ether bond |

| Chan-Lam Coupling | Boronic Acid + Phenol (e.g., protected diiodotyrosine derivative) | Copper(II) acetate, Pyridine | Diphenyl ether formation under milder conditions eur.nl |

| Iodonium (B1229267) Salt Coupling | Metal complex of diiodotyrosine + Diphenyl-iodonium salt | Base (e.g., triethylamine) | Direct formation of the protected thyronine core google.com |

This compound is a key intermediate in the multi-step synthesis of L-thyroxine. A common synthetic pathway begins with the coupling of a protected diiodotyrosine derivative to form the diphenyl ether core, yielding a protected 3,5-diiodothyronine (T2).

For example, a multi-stage synthesis described in the literature generates D,L-3,5-diiodothyronine as an intermediate. chemicalbook.com This racemic mixture is then N-protected, resolved into its separate enantiomers, and the L-isomer is carried forward. chemicalbook.com The resulting L-(+)-3,5-diiodothyronine is then subjected to a final iodination step, typically using iodine in the presence of potassium iodide, to introduce the two additional iodine atoms onto the outer phenolic ring, thereby forming L-thyroxine. chemicalbook.com

The synthesis of radiolabeled thyroid hormones for research and diagnostic purposes also relies on these precursors. A notable synthesis of [3,5-¹²⁵I]L-thyroxine involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.gov This initial product is then deiodinated on the phenolic ring to yield the final labeled L-thyroxine. This highlights the modularity of using diiodotyrosine as a building block where iodine isotopes can be strategically incorporated.

The synthesis of 3,5-diiodothyronine (T2) itself is a shorter process, essentially stopping after the formation and deprotection of the diphenyl ether. The Z- and ethyl ester protecting groups on the starting material are typically removed under acidic or basic conditions, or through hydrogenolysis for the Z-group, to yield the final T2 hormone. eur.nl 3,5-T2 is recognized as an active thyroid hormone that regulates metabolic processes, including lipid metabolism and insulin (B600854) resistance. peptide.com

Applications in Peptide Synthesis and Bioconjugation Methodologies

The unique properties of this compound make it a valuable component in the field of peptide chemistry. After deprotection, the resulting diiodotyrosine can be incorporated into peptide chains to create analogues with modified functions or to serve as a handle for bioconjugation.

The incorporation of non-canonical amino acids like 3,5-diiodo-L-tyrosine into peptides is a powerful strategy to enhance their therapeutic properties. The bulky iodine atoms can introduce conformational constraints on the peptide backbone, which can lead to increased stability against proteolytic degradation. Furthermore, the altered electronic properties of the iodinated phenol ring can influence binding interactions with biological targets.

The synthesis of peptides containing diiodotyrosine is typically achieved through solid-phase peptide synthesis (SPPS). researchgate.net For this process, the Z- and ethyl ester protecting groups of the title compound would be removed to generate the corresponding Fmoc-protected amino acid, Fmoc-Tyr(3,5-I₂)-OH. peptide.com This building block can then be sequentially coupled to a growing peptide chain on a solid support. Standard coupling reagents like PyBOP are used to facilitate the formation of amide bonds. beilstein-journals.org The use of protected derivatives is crucial to prevent side reactions involving the amine and carboxylic acid groups during the coupling steps. nih.gov

| Building Block | Synthetic Method | Purpose of Incorporation | Potential Effect |

| Fmoc-Tyr(3,5-I₂)-OH | Solid-Phase Peptide Synthesis (SPPS) | Enhance peptide properties | Increased proteolytic stability, altered receptor binding affinity |

| This compound | (As precursor to Fmoc-amino acid) | Introduce a non-canonical amino acid | Modulation of bioactivity |

Peptides containing 3,5-diiodotyrosine can be utilized as platforms for bioconjugation, a process that links a peptide to another molecule, such as a drug, a fluorescent tag, or a targeting ligand. nih.govnih.gov This creates multifunctional molecules for research and therapeutic applications, particularly in the development of targeted drug delivery systems. nih.govnih.gov

The iodine atoms on the diiodotyrosine residue offer several conjugation possibilities. They can serve as sites for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which is invaluable for in vivo imaging studies (SPECT or PET) to track the distribution of the peptide.

Furthermore, while less common, the carbon-iodine bond can potentially participate in certain cross-coupling reactions, allowing for the attachment of other moieties. More commonly, the phenolic hydroxyl group or the N- and C-termini of the peptide are used as handles for conjugation. Peptides designed for targeted delivery often incorporate a targeting motif that recognizes specific cell surface receptors, a linker, and a payload (e.g., a cytotoxic drug). nih.gov The inclusion of diiodotyrosine can add a diagnostic (radiolabeling) dimension to such a therapeutic construct, creating a "theranostic" agent.

Synthetic Routes to Novel Cyclic Tyrosine Analogues

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts due to their conformationally constrained structures. This compound is a valuable precursor for the synthesis of novel cyclic analogues, particularly cyclic dipeptides (diketopiperazines) and other macrocycles.

The synthesis of cyclic dipeptides often begins with the coupling of two amino acid esters. For instance, the N-protected Z-3,5-diiodo-L-tyrosine could be coupled with another amino acid ester. After the coupling, removal of the N-terminal protecting group (the Z-group) would be followed by a spontaneous or base-catalyzed intramolecular cyclization to form the diketopiperazine ring. The ethyl ester on the diiodotyrosine facilitates this process. Research has demonstrated the synthesis of various iodinated diketopiperazine analogues of Cyclo(L-Tyr-L-Tyr), which have been evaluated for biological activity. rsc.org

More complex cyclic peptides can also be synthesized. An oxidative procedure has been developed to cyclize linear peptides containing tyrosine by forming a cross-linkage with the phenol side chain. nih.gov This method allows for the creation of various ring sizes. Similarly, iodine-mediated cyclization is a known strategy for forming heterocyclic systems, where an internal nucleophile attacks a carbon-carbon multiple bond activated by iodine. nih.govnih.gov A linear peptide containing diiodotyrosine could be designed to undergo a head-to-tail or side-chain-to-tail cyclization, often through the formation of a peptide thioester which then undergoes intramolecular aminolysis. nih.gov The presence of the diiodo-tyrosine residue within these cyclic structures offers a unique combination of conformational rigidity and functional handles for further modification or study.

Biochemical and Enzymatic Investigations Involving Z 3,5 Diiodo L Tyrosine Ethyl Ester and Its Parent Compounds

Mechanistic Insights into Thyroid Hormone Biosynthesis Pathways

The synthesis of thyroid hormones is a sophisticated multi-step process orchestrated within the thyroid gland, critically dependent on the availability of iodine and a protein scaffold known as thyroglobulin.

Enzymatic Iodination and Coupling Processes within Thyroglobulin (Conceptual)

The biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a cornerstone of metabolic regulation in vertebrates. bohrium.com This process occurs in the follicular lumen of the thyroid gland and is critically dependent on the glycoprotein (B1211001) thyroglobulin (Tg). nih.gov Thyroglobulin, synthesized by the thyroid follicular cells, contains numerous tyrosine residues that serve as the fundamental building blocks for hormone synthesis. nih.govebi.ac.uk

The conceptual pathway involves several key enzymatic steps:

Iodide Uptake and Oxidation : Iodide ions are actively transported from the bloodstream into the thyroid follicular cells and then into the follicular lumen (colloid). bohrium.comnih.gov Here, the enzyme thyroid peroxidase (TPO) catalyzes the oxidation of iodide (I⁻) to a more reactive form, often referred to as atomic iodine (I) or iodinium (I⁺), using hydrogen peroxide (H₂O₂) as a cofactor. nih.govnih.govwikipedia.org

Iodination of Tyrosine : The reactive iodine then attaches to the phenol (B47542) ring of specific tyrosine residues on the vast thyroglobulin protein. nih.govnih.gov This reaction, also catalyzed by TPO, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues, still part of the thyroglobulin backbone. nih.govnih.gov

Coupling Reaction : The final crucial step is the intramolecular coupling of these iodotyrosine residues, again catalyzed by TPO. nih.govresearchgate.net Two molecules of DIT couple to form thyroxine (T4). Alternatively, one molecule of MIT and one of DIT can couple to form triiodothyronine (T3). bohrium.comresearchgate.net These newly formed hormones remain stored within the thyroglobulin structure in the colloid until they are needed by the body. bohrium.comgrafiati.com

The entire process, from iodination to coupling, occurs while the precursors are integrated within the thyroglobulin molecule, highlighting the protein's role not just as a substrate but as a structural template for hormonogenesis. nih.govresearchgate.net The native conformation of thyroglobulin is believed to be important for the efficiency of this TPO-catalyzed coupling reaction. researchgate.net

Substrate Specificity and Kinetic Studies with Relevant Enzymes

The metabolism and biological relevance of diiodotyrosine are governed by its interactions with several key enzymes. These enzymes either utilize DIT as a substrate for further synthesis or act on it to recycle its components.

Tyrosine Phenol-Lyase (TPL) as a Substrate for Diiodotyrosine

Tyrosine phenol-lyase (TPL), also known as beta-tyrosinase, is a pyridoxal-5'-phosphate (PLP) dependent enzyme that primarily catalyzes the reversible cleavage of L-tyrosine into phenol, pyruvate, and ammonia. nih.gov The enzyme is known for its broad substrate specificity, capable of acting on various natural and synthetic L-amino acids. nih.govresearchgate.net

Research into the substrate scope of TPL from various microbial sources, such as Citrobacter intermedius and Erwinia herbicola, has shown that it can synthesize a range of L-tyrosine analogues when an appropriate phenol derivative is provided. Studies have successfully demonstrated the synthesis of halogenated tyrosines, including fluoro-, chloro-, and bromo-L-tyrosines. One study specifically mentions the synthesis of 2-iodo-L-tyrosine using TPL, indicating the enzyme can process iodinated substrates. However, while TPL demonstrates broad specificity for halogenated tyrosines, specific kinetic data on its activity with 3,5-diiodo-L-tyrosine as a substrate is not extensively detailed in the available literature. The enzyme's ability to process other di-substituted phenols suggests that DIT could potentially interact with the active site, though the efficiency of such a reaction remains to be fully characterized.

Iodotyrosine Dehalogenase Activity on Diiodotyrosine

Iodotyrosine dehalogenase, also referred to as iodotyrosine deiodinase (IYD), is a crucial enzyme for iodide homeostasis in the thyroid. During the breakdown of thyroglobulin to release T3 and T4, significant amounts of MIT and DIT are also freed. bohrium.com IYD's primary function is to salvage iodide from these byproducts by catalyzing the NADPH-dependent deiodination of both mono- and diiodotyrosine, releasing free iodide that can be reused for hormone synthesis. This recycling mechanism is vital to prevent iodide deficiency.

Kinetic studies have revealed key aspects of IYD's function:

Cofactor Dependence : The reaction is dependent on the cofactor flavin mononucleotide (FMN), although its precise role in the reductive dehalogenation is unique and not fully elucidated.

Substrate Binding : Halotyrosine substrates like chloro-, bromo-, and iodotyrosine bind to IYD with similar and fast rate constants (kₒₙ), ranging from 1.3 × 10⁶ to 1.9 × 10⁶ M⁻¹s⁻¹.

The table below summarizes the kinetic parameters for human IYD with different halotyrosines.

| Substrate | kₒₙ (M⁻¹s⁻¹) |

| Chlorotyrosine | 1.3 x 10⁶ |

| Bromotyrosine | 1.9 x 10⁶ |

| Iodotyrosine | 1.9 x 10⁶ |

| Data derived from rapid kinetic studies of IYD catalysis. |

These findings indicate that the dehalogenation step itself is not likely the rate-limiting factor for substrates like bromo- or iodotyrosine.

Thyroid Peroxidase-Catalyzed Reactions

Thyroid peroxidase (TPO) is the central enzyme in thyroid hormone synthesis, catalyzing both the iodination of thyroglobulin and the subsequent coupling of iodotyrosine residues. nih.govwikipedia.org Diiodotyrosine is both a product of TPO's iodinating activity and a crucial substrate for its coupling activity.

The interaction of DIT with TPO is complex:

Dual Role of Free DIT : Free diiodotyrosine has a dual, concentration-dependent effect on TPO-catalyzed reactions. At very low concentrations (e.g., 0.05 µM), it stimulates the synthesis of thyroid hormones. However, at higher concentrations (above 5 µM), it acts as a competitive inhibitor of thyroglobulin iodination, suggesting it competes for the enzyme's substrate site(s).

Coupling Mechanism : TPO catalyzes the intramolecular coupling of DIT residues within thyroglobulin to form T4. researchgate.net Evidence supports a radical-mediated mechanism for this coupling reaction, where TPO oxidizes DIT to a radical form, which then propagates the reaction. The stimulation of the coupling reaction by low concentrations of free DIT is a key piece of evidence for this radical mechanism.

Reaction Specificity : TPO catalyzes the two-electron oxidation of tyrosine and MIT, but the one-electron oxidation of DIT. This difference is thought to be a regulatory mechanism; as DIT residues accumulate in thyroglobulin, the enzyme's catalytic cycle shifts from further iodination towards oxidative coupling to form hormones.

| Enzyme | Role in Relation to Diiodotyrosine (DIT) |

| Thyroid Peroxidase (TPO) | - Synthesizes DIT by iodinating MIT on thyroglobulin.- Uses DIT residues on thyroglobulin as a substrate to synthesize T4.- Activity is modulated by free DIT. |

| Iodotyrosine Dehalogenase (IYD) | - Removes iodine from free DIT to recycle iodide. |

| Tyrosine Phenol-Lyase (TPL) | - Potential to use DIT as a substrate, though specificity is not fully defined. |

In Vitro Biosynthesis Studies of Iodothyronines from Diiodotyrosine Precursors

The intricate process of thyroid hormone synthesis has been successfully replicated in laboratory settings, providing valuable insights into the coupling step. These in vitro systems allow researchers to study the reaction catalyzed by human thyroid peroxidase under controlled conditions.

A typical in vitro coupling reaction involves several key components:

Thyroglobulin : A source of thyroglobulin with a low initial content of thyroid hormones is required.

Thyroid Peroxidase (TPO) : Partially purified TPO is added to catalyze the reaction.

Diiodotyrosine : Free diiodotyrosine is often included as it has been shown to be a potent stimulator of the coupling reaction. nih.gov In one study, adding DIT to the system caused a nearly three-fold increase in T3 formation.

H₂O₂-Generating System : A system like glucose and glucose oxidase is used to provide the necessary hydrogen peroxide cofactor for TPO activity.

In these experiments, thyroglobulin is first iodinated, and then incubated with TPO and the other components. The reaction's progress can be monitored over time, showing a progressive increase in newly formed T3 and T4. Such studies have confirmed that TPO plays a direct catalytic role in the conversion of diiodotyrosine to thyroxine, beyond simply providing the DIT precursor. The stimulatory effect of free DIT is observed not only with TPO but also with other peroxidases like lactoperoxidase, suggesting a commonality in the radical-mediated coupling mechanism. nih.gov

Modulation of Membrane Transport Systems in Cellular Models (e.g., Chick Embryo Hepatocytes)

Research into the effects of Z-3,5-Diiodo-L-tyrosine ethyl ester and its parent compounds on cellular membrane transport systems has utilized models such as chick embryo hepatocytes to elucidate their mechanisms of action. These studies reveal that iodinated tyrosine derivatives can exert significant, rapid, and non-genomic effects on the transport of ions and amino acids across the plasma membrane.

Investigations have particularly focused on the parent compound, 3,5-Diiodo-L-tyrosine, and its close analogue, 3,5-diiodo-L-thyronine (T2), which is structurally similar. These studies in chick embryo hepatocytes have demonstrated that such compounds can modulate at least two key plasma membrane transport systems: the Na+/H+ exchanger and the System A amino acid transport system. nih.gov

The modulation of these transport systems is not uniform and appears to be dependent on the developmental stage of the hepatocytes. For instance, the effect on the Na+/H+ exchanger was observed in hepatocytes from both 14-day-old and 19-day-old chick embryos. In contrast, the activation of amino acid transport was only evident at the later stage of embryonic development, suggesting a role for these compounds in developmental processes and cell differentiation. nih.gov

The mechanism underlying the activation of these transport systems involves complex signal transduction pathways. Research indicates the involvement of Protein Kinase C (PKC), the Mitogen-Activated Protein Kinase (MAPK) pathway, and Phosphoinositide 3-Kinase (PI3K). nih.gov The differential response of the two transport systems suggests a distinct modulation by these signaling cascades. nih.gov

To quantify the effects on amino acid transport, researchers have employed techniques such as measuring the uptake of radiolabeled amino acid analogues like [1-¹⁴C]-2-aminoisobutyric acid (AIB), a non-metabolizable substrate of the System A transport system. nih.gov Studies have shown that the activation of System A amino acid transport demonstrates a linear relationship with the concentration of the stimulating hormone-like compound. nih.gov This is in contrast to the Na+/H+ exchanger, which exhibits a bell-shaped dose-response curve, with maximal stimulation at physiological concentrations. nih.gov

These findings underscore that the short-term effects of iodinated tyrosine derivatives on membrane transport may be crucial during fetal development. nih.gov The activation of System A for amino acid transport is particularly significant as it is not directly correlated with changes in intracellular pH, indicating a specific regulatory mechanism. nih.gov

Research Findings on Membrane Transport Modulation in Chick Embryo Hepatocytes

| Transport System | Modulating Compound | Developmental Stage | Effect | Signaling Pathway |

| Na+/H+ Exchanger | 3,5-diiodo-L-thyronine | 14-day and 19-day old | Activation | PKC, MAPK, PI3K |

| System A Amino Acid Transport | 3,5-diiodo-L-thyronine | 19-day old | Activation | PKC, MAPK, PI3K |

Radiolabeling Strategies and Research Applications in Molecular Imaging

Methodologies for Radiolabeling Z-3,5-Diiodo-L-tyrosine Ethyl Ester and its Derivatives

The transformation of a stable molecule into a radiotracer for imaging purposes is a critical step that involves the incorporation of a radioactive isotope. For this compound, its inherent iodine atoms provide a direct avenue for radioiodination, while its tyrosine backbone allows for the introduction of other radioisotopes like fluorine-18.

Incorporation of Radioisotopes such as Iodine-125 ([¹²⁵I])

The presence of two iodine atoms on the phenyl ring of this compound makes it structurally amenable to radioiodination. Iodine-125 ([¹²⁵I]), a gamma-emitting radionuclide with a half-life of 59.4 days, is a common choice for preclinical research due to its suitable decay characteristics for SPECT (Single Photon Emission Computed Tomography) imaging. wikipedia.org

Several established methods can be employed to incorporate [¹²⁵I] into tyrosine derivatives. These primarily involve electrophilic substitution reactions where a radioactive iodine species replaces a non-radioactive atom or is added to the molecule.

Common Radioiodination Techniques for Tyrosine Derivatives:

| Method | Description | Key Features |

| Chloramine-T Method | An oxidative method that uses Chloramine-T to convert radioiodide ([¹²⁵I]⁻) into a reactive electrophilic species that readily substitutes onto the activated aromatic ring of tyrosine. | High efficiency, but the oxidative conditions can potentially damage sensitive molecules. |

| Iodogen Method | A milder oxidative method where the oxidizing agent, Iodogen, is coated onto the surface of the reaction vessel. This minimizes direct contact of the oxidizing agent with the target molecule. | Gentler reaction conditions compared to Chloramine-T, reducing the risk of molecular damage. |

| Lactoperoxidase Method | An enzymatic method that uses lactoperoxidase in the presence of hydrogen peroxide to catalyze the radioiodination of tyrosine residues. | Highly specific and gentle, ideal for sensitive biomolecules. |

| Bolton-Hunter Reagent | An indirect method where a pre-labeled acylating agent, the Bolton-Hunter reagent, is conjugated to the amino group of the tyrosine derivative. | Useful for molecules that lack an activatable tyrosine residue or are sensitive to direct iodination conditions. |

The selection of the appropriate method depends on the specific characteristics of the molecule to be labeled and the desired specific activity of the final radiotracer. For this compound, direct iodination methods are theoretically feasible, potentially involving isotopic exchange with one of the existing iodine atoms.

Innovative Approaches for Radiofluorination (e.g., Fluorine-18 ([¹⁸F]))

Fluorine-18 ([¹⁸F]) is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it the most widely used isotope for Positron Emission Tomography (PET) imaging. nih.gov The development of [¹⁸F]-labeled amino acids, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), has been a significant focus in oncology imaging. nih.gov

Radiofluorination of this compound would likely involve more complex, multi-step synthetic strategies, as direct electrophilic fluorination of aromatic rings can be challenging and often results in low yields and a mixture of products. Innovative approaches often focus on nucleophilic substitution reactions.

Strategies for Radiofluorination of Tyrosine Derivatives:

| Approach | Description | Example Precursor |

| Nucleophilic Substitution | A common strategy where a leaving group (e.g., tosylate, mesylate, or a halogen) on a precursor molecule is displaced by [¹⁸F]fluoride. This is often performed on an alkyl chain attached to the tyrosine molecule. | A tosylated or brominated ethyl group attached to the hydroxyl of the tyrosine. |

| Prosthetic Groups | The use of a small, pre-radiolabeled molecule (a prosthetic group) that can be subsequently attached to the target molecule. | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) which reacts with the amino group of the tyrosine derivative. |

| Copper-Mediated Radiofluorination | An emerging technique that utilizes copper catalysts to facilitate the radiofluorination of aryl halides under milder conditions than traditional methods. | Could potentially be applied to precursors with a suitable leaving group on the aromatic ring. |

The synthesis of an [¹⁸F]-labeled version of this compound would require the design and synthesis of a suitable precursor molecule that can undergo efficient radiofluorination.

Utilization in Preclinical Molecular Imaging Research

Radiolabeled this compound and its derivatives hold promise for various applications in preclinical molecular imaging, from tracking fundamental biological processes to the development of novel diagnostic tools for diseases like cancer.

Tracking Biological Processes in vivo using Research Models

The ability to non-invasively monitor the distribution and fate of a molecule in a living organism is a cornerstone of modern biological research. Radiolabeled compounds like [¹²⁵I]-Z-3,5-Diiodo-L-tyrosine ethyl ester could be used to study the in vivo behavior of diiodotyrosine, an intermediate in thyroid hormone metabolism.

Preclinical imaging studies in animal models, such as mice and rats, can provide valuable insights into:

Biodistribution: Determining the uptake and accumulation of the tracer in various organs and tissues over time.

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of the compound.

Target Engagement: Assessing whether the tracer binds to its intended biological target.

For instance, studies with radioiodinated tyrosine derivatives have been of interest for their potential to target and accumulate in thyroid cancer cells. ontosight.ai The use of SPECT imaging with an [¹²⁵I]-labeled version of this compound could allow for the visualization of thyroid tissue and potential abnormalities. ontosight.ai

Development of Novel Radiotracers for Metabolic Imaging Studies

Metabolic imaging, particularly with PET, has revolutionized oncology by allowing the visualization of altered metabolic pathways in tumors. nih.gov Amino acid PET tracers, such as [¹⁸F]FET, are increasingly used to image brain tumors and other cancers, as tumor cells often exhibit increased amino acid transport and metabolism. nih.gov

The development of an [¹⁸F]-labeled analog of this compound could lead to a novel PET tracer for metabolic imaging. The rationale for its use would be based on the hypothesis that, as an amino acid derivative, it would be taken up by cancer cells via overexpressed amino acid transporters.

Potential Research Applications in Metabolic Imaging:

| Research Area | Application of Radiolabeled this compound |

| Oncology | Imaging of tumors with high amino acid metabolism, potentially including thyroid cancer, gliomas, and others. |

| Neurology | Studying amino acid transport and metabolism in the brain under normal and pathological conditions. |

| Drug Development | Assessing the metabolic effects of new therapeutic agents in preclinical models. |

While specific preclinical imaging data for this compound is not yet widely published, the established principles of radiolabeling and the success of similar radiolabeled amino acid derivatives provide a strong foundation for its future investigation as a valuable tool in molecular imaging.

Structure Activity Relationship Sar Studies and Computational Approaches

Conformational Analysis of Z-3,5-Diiodo-L-tyrosine Ethyl Ester and Related Analogues

Computational studies on related L-tyrosine derived azacyclophanes have demonstrated that the ester's alkyl chain length can influence the chemoselectivity of reactions, underscoring the role of the ester group in directing molecular conformation and reactivity. researchgate.net

Influence of Stereochemistry, Steric Hindrance, and Electronic Properties on Chemical and Biochemical Reactivity

The chemical and biochemical reactivity of this compound is a composite of the individual contributions from its stereocenter, the bulky iodine substituents, and the electronic effects of the ester group.

Stereochemistry: The L-configuration at the α-carbon is a crucial feature, as biological systems are inherently chiral. Most enzymes and receptors have stereospecific binding pockets, meaning that the L-enantiomer will have vastly different interactions and biological activity compared to its D-counterpart. The specific spatial arrangement of the amino, carboxyl, and di-iodophenyl side chain groups is fundamental for its recognition by biological macromolecules.

Steric Hindrance: The two iodine atoms introduce significant steric bulk to the phenyl ring. This has several consequences:

Restricted Rotation: As mentioned, it can limit the conformational freedom of the side chain.

Altered Binding: The increased size of the side chain can either enhance binding by filling a large hydrophobic pocket in a target protein or hinder it by clashing with the protein's surface.

Modified Acidity: Halogenation is known to decrease the pKa of the phenolic hydroxyl group, making it more acidic. nih.gov This change in acidity can alter hydrogen bonding capabilities and the ionization state of the molecule at physiological pH.

Electronic Properties:

Iodine Atoms: Iodine is an electron-withdrawing group via induction but can also donate electron density through resonance. This dual effect modifies the electron distribution of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and its ability to participate in π-π stacking interactions.

Ethyl Ester Group: The esterification of the carboxylic acid removes its negative charge at neutral pH and introduces a more lipophilic character. academie-sciences.fr Small esters are polar molecules that can act as hydrogen bond acceptors but not donors. mdpi.com This change can significantly affect the molecule's solubility, membrane permeability, and interactions with target proteins.

A study on halogenated tyrosines demonstrated that these modifications affect key molecular properties such as molecular volume, pKa of the side-chain, and hydrophobicity, all of which can perturb protein structure and function. nih.gov

Rational Design Principles for Developing Advanced Tyrosine-Derived Analogues

The development of advanced analogues based on the this compound scaffold follows several rational design principles aimed at optimizing its properties for specific applications, such as tyrosine kinase inhibition. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The di-iodotyrosine core can be considered a privileged scaffold. Further modifications may involve replacing the iodine atoms with other halogens (e.g., bromine, chlorine) to fine-tune the steric and electronic properties. nih.gov The ethyl ester could be replaced with other esters or amides to modulate solubility, stability, and hydrogen bonding patterns.

Structure-Based Drug Design (SBDD): If the biological target is known, SBDD can be employed. This involves using the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site. For instance, in designing tyrosine kinase inhibitors, the di-iodophenyl moiety might be positioned to interact with a hydrophobic pocket adjacent to the ATP-binding site, while the amino-ester backbone forms hydrogen bonds with the hinge region of the kinase. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The di-iodophenol or the L-tyrosine ethyl ester moiety could serve as starting fragments.

Peptidomimetics: To improve drug-like properties such as oral bioavailability and metabolic stability, the peptide backbone can be modified to create peptidomimetics. This can involve N-methylation, incorporation of unnatural amino acids, or cyclization. The this compound itself can be considered a starting point for designing more complex peptidomimetics that mimic the conformation of a peptide loop. sigmaaldrich.com

A summary of how modifications to the tyrosine scaffold can influence its properties is presented in the table below.

| Modification | Effect on Physicochemical Properties | Rationale for Analogue Design |

| Di-iodination (3,5 positions) | Increases molecular volume and lipophilicity; Lowers pKa of the phenolic hydroxyl group. nih.gov | To enhance binding in hydrophobic pockets and modulate hydrogen bonding potential. |

| Ethyl Esterification | Neutralizes the carboxylic acid charge; Increases lipophilicity. academie-sciences.fr | To improve cell membrane permeability and alter solubility. |

| Varying Halogen (Cl, Br) | Modulates steric bulk and electronic effects. nih.gov | To fine-tune binding affinity and specificity. |

| Modifying the Ester Group | Alters steric hindrance, solubility, and metabolic stability. | To optimize pharmacokinetic properties. |

| Backbone Modification | Affects conformational rigidity and proteolytic stability. | To create more drug-like peptidomimetics. sigmaaldrich.com |

This table is generated based on established principles in medicinal chemistry and findings from related studies.

Application of Computational Chemistry and Molecular Modeling for Predicting Interactions

Computational chemistry and molecular modeling are indispensable tools for elucidating the behavior of molecules like this compound and predicting their biological interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to screen potential protein targets or to understand its binding mode within a known receptor. For example, docking into a tyrosine kinase active site could reveal key interactions, such as hydrogen bonds between the amino group and the protein backbone, and hydrophobic interactions involving the di-iodophenyl ring. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or complexed with a protein, can reveal its conformational flexibility, the stability of its binding mode, and the role of solvent molecules in the interaction. These simulations can help to understand how halogenation perturbs protein dynamics and can be used to calculate binding energies. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound with high accuracy. These calculations can provide information on the molecule's electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and partial atomic charges. This information is crucial for understanding its reactivity and for parameterizing the force fields used in molecular mechanics-based methods like docking and MD.

The table below lists some computed properties for the parent compound, 3,5-Diiodo-L-tyrosine, which provide a baseline for understanding the properties of its ethyl ester derivative.

| Property | Value for 3,5-Diiodo-L-tyrosine | Data Source |

| Molecular Weight | 432.98 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

These properties are for the parent amino acid and would be altered by the addition of the Z-group and ethyl esterification.

By integrating these computational approaches, researchers can build a comprehensive model of the structure-activity relationships of this compound, guiding the rational design of new and more effective therapeutic agents.

Advanced Analytical Methodologies for Z 3,5 Diiodo L Tyrosine Ethyl Ester

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Z-3,5-Diiodo-L-tyrosine ethyl ester, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of this compound, the protons on the iodinated aromatic ring are expected to show significant downfield shifts, typically in the range of δ 7.2–7.8 ppm. vulcanchem.com This is a direct consequence of the strong electron-withdrawing inductive effect of the two iodine atoms attached to the phenyl ring. vulcanchem.com Other expected signals would correspond to the protons of the ethyl ester group, the chiral alpha-proton, the beta-protons of the propanoate side chain, and the protons associated with the benzyloxycarbonyl (Z) protecting group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (Diiodophenyl) | 7.2 - 7.8 | Singlet or Doublet | Downfield shift due to electron-withdrawing iodine atoms. vulcanchem.com |

| Aromatic Protons (Cbz group) | ~7.3 | Multiplet | Protons on the benzyl (B1604629) ring of the protecting group. |

| Benzylic Protons (Cbz group) | ~5.1 | Singlet | Protons of the CH₂ group in the benzyloxycarbonyl moiety. |

| Alpha-Proton (α-CH) | ~4.5 | Multiplet | Proton attached to the chiral center. |

| Ethyl Protons (-OCH₂CH₃) | ~4.2 | Quartet | Methylene protons of the ethyl ester. |

| Beta-Protons (-CH₂) | ~3.1 | Multiplet | Diastereotopic protons adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The spectrum would be expected to show strong carbonyl (C=O) stretching bands for both the ethyl ester and the carbamate (B1207046) (Z-group). A peak for the N-H bond of the carbamate, as well as C-O and aromatic C=C stretching vibrations, would also be prominent. The presence of carbon-iodine (C-I) bonds can also be observed in the far-infrared region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carbamate | N-H Stretch | 3400 - 3200 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aliphatic Chains | C-H Stretch | 3000 - 2850 |

| Carbamate Carbonyl | C=O Stretch | ~1715 |

| Ester Carbonyl | C=O Stretch | ~1735 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester Linkage | C-O Stretch | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₉H₁₉I₂NO₅), the molecular weight is 595.2 g/mol . vulcanchem.com

Using a soft ionization technique like Electrospray Ionization (ESI), a prominent molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 595.2. vulcanchem.com The analysis of the fragmentation pattern provides further confirmation of the structure. Common fragmentation pathways would include the neutral loss of the ethyl ester group or cleavage of the carbobenzyloxy (Cbz) protecting group. vulcanchem.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z Value | Description | Source |

|---|---|---|---|

| [M]⁺ | 595.2 | Molecular Ion | vulcanchem.com |

| [M - C₂H₅O₂]⁺ | 523.1 | Loss of the ethyl ester group | vulcanchem.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Given the compound's significant hydrophobicity due to the di-iodo-phenyl group, the ethyl ester, and the Z-group, a reversed-phase HPLC method is highly effective.

A mixed-mode column, such as one providing both hydrophobic and anion-exchange properties, can be particularly useful for separating the target compound from more polar precursors or related impurities. sielc.com For instance, a Primesep D column, which has a long alkyl chain with an embedded amino group, is suitable for analyzing iodinated compounds. sielc.com The mobile phase typically consists of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol, and may contain an ionic modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector, leveraging the strong chromophore of the iodinated aromatic ring.

Impurity Profiling and Detection in Synthetic Intermediates

The synthesis of this compound begins with the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine (DIT), followed by protection and esterification steps. vulcanchem.com Each step presents the possibility of impurity formation. Impurity profiling is the process of identifying and quantifying these process-related impurities.

Potential impurities include:

L-Tyrosine: The original starting material.

3,5-diiodo-L-tyrosine (DIT): The un-protected and un-esterified intermediate. nih.govnist.gov

Mono-iodinated tyrosine derivatives: Formed from incomplete iodination.

Over-iodinated species: Though less common under controlled conditions.

HPLC is the primary tool for detecting these impurities, as they will have different retention times from the final product. Mass spectrometry, often coupled with HPLC (LC-MS), can definitively identify these impurities by their unique molecular weights. For example, the intermediate 3,5-diiodo-L-tyrosine has a molecular weight of 432.98 g/mol , which is readily distinguishable from the final product's molecular weight of 595.2 g/mol . vulcanchem.comnih.gov

Table 4: Potential Impurities and their Molecular Weights

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Starting Material |

| 3,5-Diiodo-L-tyrosine (DIT) | C₉H₉I₂NO₃ | 432.98 | Intermediate nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Tyrosine |

| 3,5-diiodo-L-tyrosine (DIT) |

| Acetonitrile |

| Methanol |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Routes for Enhanced Efficiency

Current synthetic methodologies for producing iodinated tyrosine derivatives often rely on traditional batch processes. Future research is anticipated to focus on developing more efficient, scalable, and sustainable synthetic strategies.

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for higher yields and purity. youtube.commdpi.comnih.govyoutube.com The iodination of tyrosine and subsequent esterification could be streamlined into a telescoped flow process, minimizing manual handling and reaction time. nih.gov The precise control over stoichiometry, reaction time, and temperature in a flow reactor could lead to a more reproducible and scalable production of Z-3,5-Diiodo-L-tyrosine ethyl ester. youtube.com

Furthermore, the exploration of enzymatic and chemoenzymatic methods presents another frontier. Biocatalysis could offer a greener alternative to traditional chemical synthesis, potentially leading to improved stereoselectivity and milder reaction conditions. Research into enzymes capable of regioselective iodination or esterification of tyrosine derivatives could pave the way for novel and more efficient synthetic pathways.

A summary of potential next-generation synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, potential for automation. youtube.commdpi.comnih.govyoutube.com | Optimization of reactor design, residence time, and in-line purification techniques. nih.gov |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of suitable enzymes (e.g., haloperoxidases, lipases). |

| Catalyst Development | Improved efficiency and selectivity of iodination and esterification reactions. | Design of novel organocatalysts or metal complexes for targeted transformations. |

Exploration of Novel Applications in Chemical Biology and Material Science

The inherent properties of this compound make it an attractive candidate for exploration in both chemical biology and material science.

In chemical biology , the di-iodinated phenyl ring can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its potential role in molecular recognition and self-assembly. This could be exploited in the design of new enzyme inhibitors or as a tool to probe protein-protein interactions. The ester functionality also offers a handle for further chemical modification, allowing for its incorporation into larger biomolecules or attachment to solid supports.

In the realm of material science , the compound could serve as a monomer or a functional additive in the development of novel polymers. The presence of heavy iodine atoms can impart unique properties to materials, such as increased refractive index or X-ray attenuation capabilities. The potential for this compound to be used in the functionalization of polymers could lead to the creation of advanced materials with tailored optical or physical properties. Its aromatic structure and potential for hydrogen bonding could also be leveraged in the field of supramolecular chemistry to create self-assembling systems.

Integration with Advanced Bio-orthogonal Chemistry Techniques

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly advancing field. chemicalbook.com this compound is a prime candidate for integration with these techniques.

The "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for the selective modification of tyrosine residues, is a particularly relevant strategy. nih.gov While this reaction is typically performed on tyrosine within a peptide or protein sequence, the free tyrosine derivative this compound could be used in competitive assays or as a building block for creating more complex probes that can then be attached to biomolecules via this "click-like" chemistry.

Furthermore, the iodine atoms on the phenyl ring could potentially be used in palladium-catalyzed cross-coupling reactions, a set of transformations that are increasingly being adapted for biological applications. This would allow for the attachment of a wide array of functional groups, including fluorophores, affinity tags, or drug molecules, under bio-orthogonal conditions. The development of water-soluble and biocompatible catalysts will be crucial for the successful implementation of these strategies in a biological context.

Key bio-orthogonal strategies and their potential application with this compound are outlined in Table 2.

| Bio-orthogonal Technique | Potential Application | Required Modifications/Developments |

| Tyrosine-Click Reaction | Synthesis of complex probes for subsequent attachment to tyrosine-containing biomolecules. nih.gov | Development of novel PTAD reagents with complementary functionalities. |

| Palladium-Catalyzed Cross-Coupling | Direct functionalization of the di-iodinated ring with probes or effector molecules. | Design of water-soluble and biocompatible palladium catalysts. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Attachment of the compound to biomolecules after modification with an azide (B81097) or strained alkyne. precisepeg.com | Synthesis of derivatives of this compound bearing the necessary click handles. |

Design of this compound-Based Research Tools for Specific Biological Probes

A significant future direction for this compound lies in its development as a foundational component for a variety of research tools and biological probes.

The presence of two iodine atoms makes it an ideal precursor for the synthesis of radiolabeled probes . One or both iodine atoms could be replaced with radioactive isotopes, such as ¹²⁵I or ¹³¹I, to create high-specific-activity tracers for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, particularly for applications related to thyroid research or as a component of a larger targeting molecule. mdpi.comnist.gov

Additionally, the compound can be chemically modified to create fluorescent probes . By attaching a fluorophore to the amine or ester group, or by using the di-iodinated ring as a scaffold for building a fluorescent system, researchers could develop tools for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The heavy atom effect of iodine could also be exploited to create phosphorescent probes with long-lived emission signals.

Finally, the ability to functionalize this compound through its various reactive sites allows for its incorporation into targeted biological probes . For instance, it could be conjugated to a peptide, antibody, or small molecule that recognizes a specific cellular target. The di-iodinated tyrosine moiety could then serve as a reporter element (e.g., through radiolabeling) or as a payload for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Z-3,5-Diiodo-L-tyrosine ethyl ester, and what key reaction conditions should be optimized?

- Methodology : The synthesis typically involves iodination of L-tyrosine derivatives followed by esterification. A Chan-Lam coupling reaction using Boc-protected 3,5-diiodo-L-tyrosine methyl ester and a boronic acid derivative (e.g., BA2) has been reported to yield diphenyl ether intermediates, which are deprotected and hydrolyzed to final products . Alternative protecting groups like Fmoc (fluorenylmethyloxycarbonyl) can also stabilize the tyrosine backbone during synthesis .

- Optimization : Key parameters include reaction temperature (20–25°C for iodination), catalyst selection (e.g., Cu(OAc)₂ for coupling), and purification steps (e.g., TBAF-mediated silyl ether cleavage). Ensure stoichiometric control of iodine sources to avoid over-iodination.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon backbone, with iodinated aromatic protons appearing as distinct singlets (δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (595.1668 g/mol) and isotopic patterns from diiodine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity, leveraging the compound’s aromatic absorbance.

- Validation : Cross-reference spectral data with databases (e.g., PubChem) and published syntheses .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Dispose of waste via approved hazardous waste channels, as iodinated compounds may bioaccumulate .

- Documentation : Maintain safety logs and reference SDS guidelines, noting that full toxicological data are not yet available .

Advanced Research Questions

Q. How can researchers incorporate radioactive iodine isotopes (e.g., I-125 or I-131) into this compound for tracer studies?

- Methodology : Adapt carrier-free iodination techniques, as used in protein labeling . React Na[¹²⁵I] or Na[¹³¹I] with the tyrosine precursor under mild oxidative conditions (e.g., chloramine-T or lactoperoxidase).

- Optimization :

- Limit iodine substitution to ≤1 atom/molecule to preserve structural integrity.

- Purify via size-exclusion chromatography to remove unincorporated isotopes.

- Validate radiochemical purity using autoradiography or gamma counting .

Q. What strategies can be employed to resolve contradictions in iodination efficiency during the synthesis of Z-3,5-Diiodo-L-tyrosine derivatives?

- Troubleshooting :

- Reagent Purity : Ensure iodine sources (e.g., I₂, NIS) are fresh and anhydrous.

- Protecting Groups : Compare Boc vs. Fmoc protection; Boc groups may hydrolyze under acidic conditions, leading to side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to track iodination progress.

- Case Study : Inconsistent yields in Chan-Lam coupling may arise from boronic acid instability; pre-purify BA2 derivatives to >95% purity .

Q. How does the choice of protecting groups (e.g., Boc vs. Fmoc) impact the synthesis and stability of this compound?

- Boc Protection : Acid-labile; requires TFA for cleavage, which may degrade iodine substituents. Suitable for short-term stability in neutral conditions .

- Fmoc Protection : Base-labile (piperidine cleavage); preferred for orthogonal protection in solid-phase synthesis. Offers better compatibility with esterification steps .

- Recommendation : Use Fmoc for multi-step syntheses requiring selective deprotection, and Boc for solution-phase reactions with acid-tolerant intermediates.

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.